

properties and characteristics of 4-(4-Nitrophenylazo)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Nitrophenylazo)phenol

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An In-depth Technical Guide to 4-(4-Nitrophenylazo)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and characteristics of the azo compound **4-(4-Nitrophenylazo)phenol** (also known as 4-Hydroxy-4'-nitroazobenzene). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and physical attributes, synthesis protocols, and potential applications of this molecule. All quantitative data are summarized in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided for its synthesis, and key logical and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

4-(4-Nitrophenylazo)phenol is an organic compound characterized by an azo bridge (-N=N-) linking a nitrophenyl group and a phenol group. This structure imparts distinct chromophoric properties and chemical reactivity. The presence of the electron-withdrawing nitro group and the acidic phenolic hydroxyl group are key determinants of its chemical behavior.

Table 1: Physical and Chemical Properties of **4-(4-Nitrophenylazo)phenol**

Property	Value	Reference(s)
IUPAC Name	4-[(E)-(4-nitrophenyl)diazenyl]phenol	N/A
Synonyms	4-Hydroxy-4'-nitroazobenzene, p-Nitrophenylazophenol	[1][2]
CAS Number	1435-60-5	[1]
Molecular Formula	C ₁₂ H ₉ N ₃ O ₃	[1]
Molecular Weight	243.22 g/mol	[1]
Appearance	Red powder, powder to crystal	[3]
Melting Point	216 °C	[4]
Water Solubility	Low	N/A
Solubility	Soluble in polar organic solvents like ethanol and acetone.	N/A
Density (estimate)	1.2985 g/cm ³	N/A
Refractive Index (estimate)	1.5700	N/A

Synthesis of 4-(4-Nitrophenylazo)phenol

The synthesis of **4-(4-Nitrophenylazo)phenol** is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process involves two primary stages: the diazotization of a primary aromatic amine (4-nitroaniline) and the subsequent electrophilic aromatic substitution reaction with an activated aromatic compound (phenol).

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of **4-(4-Nitrophenylazo)phenol**.

Materials:

- 4-Nitroaniline
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Phenol
- Sodium Hydroxide (NaOH)
- Distilled Water
- Ice
- Beakers, magnetic stirrer, stirring bar, filtration apparatus

Procedure:

Step 1: Diazotization of 4-Nitroaniline

- Prepare an acidic solution by carefully adding concentrated hydrochloric acid to water.
- Suspend 4-nitroaniline in the acidic solution. The mixture should be cooled to 0-5 °C in an ice bath with continuous stirring.
- Prepare a pre-cooled aqueous solution of sodium nitrite.
- Add the sodium nitrite solution dropwise to the 4-nitroaniline suspension. It is critical to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.
- Continue stirring the mixture in the ice bath for approximately 15-30 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium salt solution. The resulting solution should be kept cold and used promptly in the next step.

Step 2: Azo Coupling with Phenol

- In a separate beaker, prepare an alkaline solution by dissolving phenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more reactive sodium

phenoxide salt.

- Cool the alkaline phenol solution to 5-10 °C in an ice bath.
- Slowly add the cold 4-nitrobenzenediazonium salt solution (from Step 1) to the alkaline phenol solution with vigorous stirring. The coupling reaction is typically rapid, indicated by the formation of a brightly colored precipitate.
- Maintain the temperature of the reaction mixture between 5-10 °C throughout the addition.
- After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the completion of the reaction.
- The resulting solid product, **4-(4-Nitrophenylazo)phenol**, is isolated by vacuum filtration.
- Wash the collected solid with cold water to remove any unreacted salts or impurities.
- The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
- Dry the purified product in a desiccator or a low-temperature oven.

Spectral Data

The structural features of **4-(4-Nitrophenylazo)phenol** can be confirmed through various spectroscopic techniques. The extended conjugation system involving the two aromatic rings and the azo group is responsible for its characteristic UV-Visible absorption, while the specific functional groups give rise to distinct signals in IR and NMR spectroscopy.

Table 2: Spectral Characteristics of **4-(4-Nitrophenylazo)phenol**

Spectroscopic Technique	Characteristic Peaks / Signals	Reference(s)
UV-Visible (in CDCl ₃)	$\lambda_{\text{max}} \approx 357 \text{ nm}$ ($\pi \rightarrow \pi^*$ transition of the azo group)	[3]
Infrared (IR, KBr)	$\sim 3434 \text{ cm}^{-1}$ (O-H stretch, broad), $\sim 1633 \text{ cm}^{-1}$ (N=N stretch), Aromatic C-H stretch ($>3000 \text{ cm}^{-1}$), Aromatic C=C stretch ($1600\text{-}1400 \text{ cm}^{-1}$)	[3]
¹ H NMR (in CDCl ₃)	$\delta \sim 5.26 \text{ ppm}$ (s, 1H, Ar-OH), $\delta 6.97\text{-}8.36 \text{ ppm}$ (m, 8H, aromatic protons)	[3]
¹³ C NMR (in CDCl ₃)	$\delta 116\text{-}129 \text{ ppm}$ (aromatic C-H), $\delta \sim 136 \text{ ppm}$ (HO-C), $\delta \sim 147 \text{ ppm}$ (O ₂ N-C), $\delta \sim 151, \sim 158 \text{ ppm}$ (carbons adjacent to azo group)	[3]

Applications in Research and Development

While **4-(4-Nitrophenylazo)phenol** itself is primarily known as a dye intermediate, its structural motifs—the azo linkage, the nitro group, and the phenolic hydroxyl group—are of significant interest in various scientific disciplines.

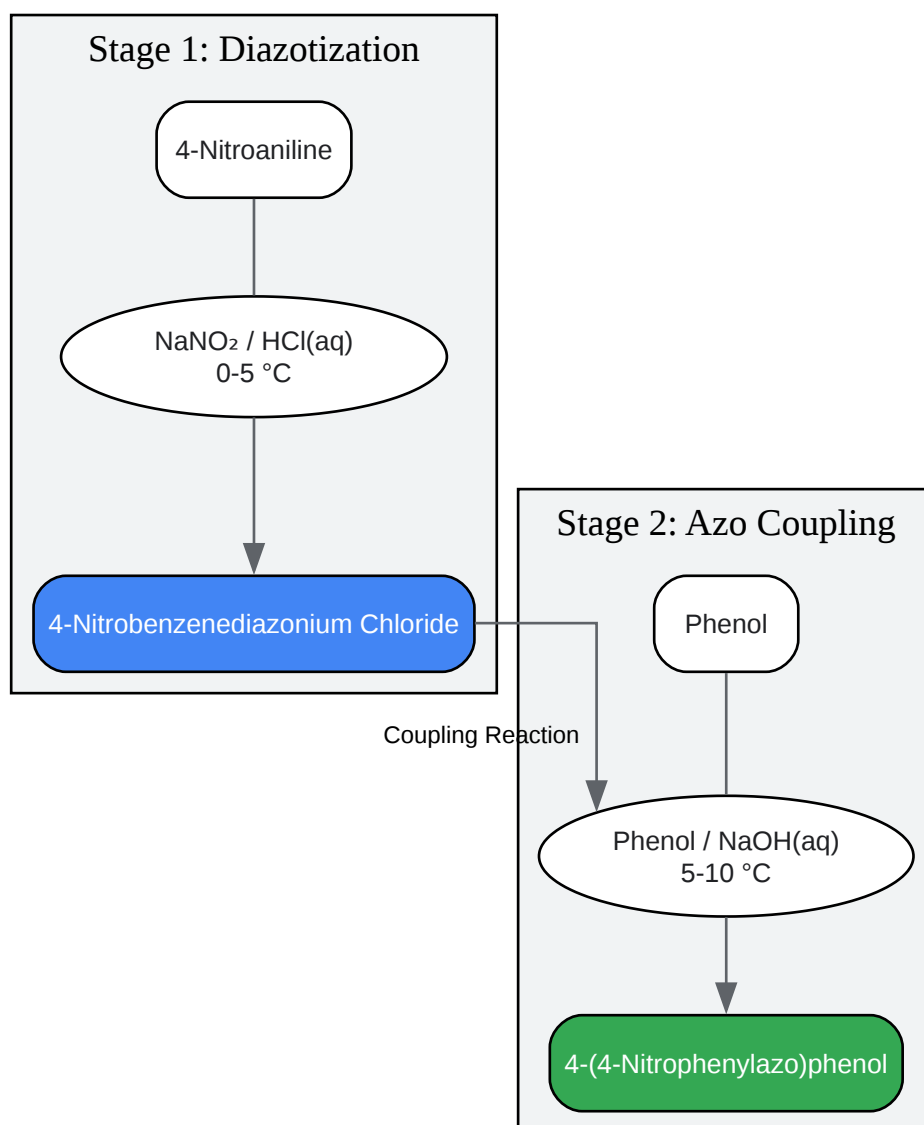
- **Dye and Pigment Synthesis:** It serves as a precursor or an intermediate in the manufacturing of more complex azo dyes and pigments.[1]
- **Molecular Probes and Sensors:** The chromophoric nature of the molecule, which can be sensitive to changes in the chemical environment (e.g., pH), makes it a candidate for the development of chemical sensors. The phenolic hydroxyl group can be deprotonated, leading to a color change, which is a principle that could be exploited in pH indicators or other sensing applications.

- **Antimicrobial Research:** Azo compounds and phenolic derivatives have been investigated for their biological activities. While specific studies on **4-(4-Nitrophenylazo)phenol** are limited, related structures, such as other azo-naphthol dyes and functionalized phenols, have demonstrated antimicrobial activity against various strains of bacteria and fungi.[3][5][6] This suggests that it could serve as a scaffold for developing new antimicrobial agents.
- **Pharmaceutical Scaffolding:** The molecule contains functional groups that are amenable to further chemical modification. This allows for its use as a starting material or a scaffold in the synthesis of more complex molecules with potential therapeutic properties.[2][7] For instance, azo compounds have been explored for a range of pharmacological activities.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-stage synthesis process of **4-(4-Nitrophenylazo)phenol**.

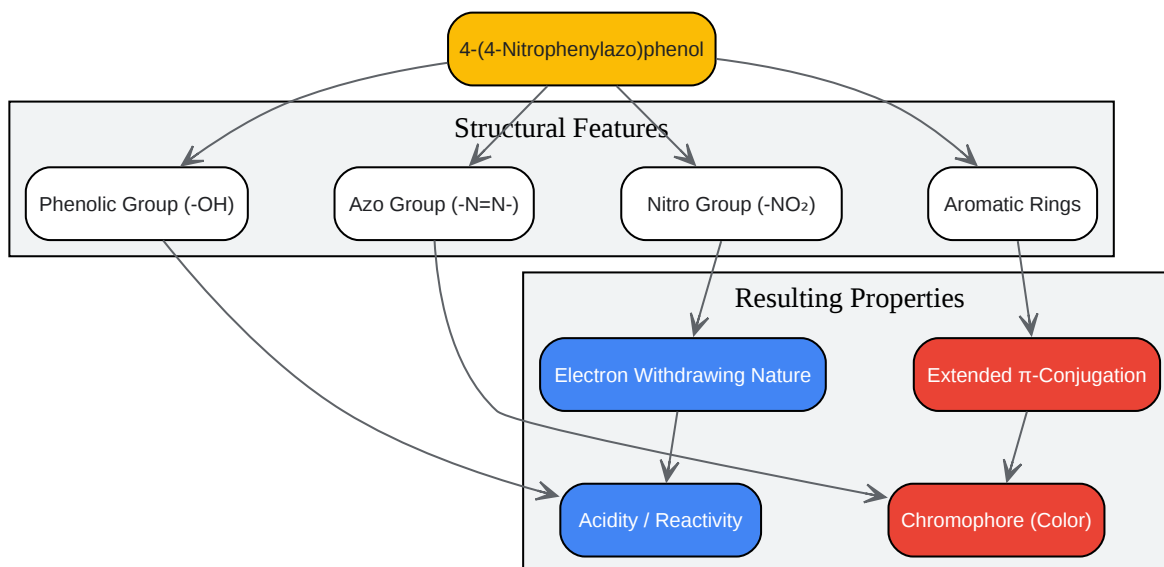


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Caption: Workflow for the synthesis of **4-(4-Nitrophenylazo)phenol**.

Structure-Property Relationship

This diagram outlines the key structural components of **4-(4-Nitrophenylazo)phenol** and their influence on its fundamental properties.



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Caption: Relationship between structure and properties.

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- To cite this document: BenchChem. [properties and characteristics of 4-(4-Nitrophenylazo)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074906#properties-and-characteristics-of-4-4-nitrophenylazo-phenol]

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